(E)-3-amino-N'-(4-bromobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide
Description
Properties
IUPAC Name |
3-amino-N-[(E)-(4-bromophenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN6O/c11-7-3-1-6(2-4-7)5-13-16-9(18)8-14-10(12)17-15-8/h1-5H,(H,16,18)(H3,12,14,15,17)/b13-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATSWLKMHOBZTF-WLRTZDKTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=NC(=NN2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=NC(=NN2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aminoguanidine Formate
Aminoguanidine formate, synthesized by reacting hydrazine hydrate, cyanamide, and formic acid under controlled conditions, undergoes cyclization to form 3-amino-1,2,4-triazole. Key parameters include maintaining a pH of 6.3–6.5 at 0–5°C during precursor mixing and subsequent heating to 75–85°C for cyclization. The reaction is monitored via pH adjustments and disappearance of hydrazine hydrate, yielding a crude triazole product.
Carbohydrazide Functionalization
The 3-amino-1,2,4-triazole core is functionalized with a carbohydrazide group through nucleophilic acyl substitution. In a representative procedure, chloroacetyl chloride is reacted with 3-amino-1,2,4-triazole in ethanol under reflux, followed by hydrazine hydrate treatment to replace the chloride with a hydrazide group. The reaction achieves ~85% yield after recrystallization from ethanol.
Table 1: Reaction Conditions for Triazole Carbohyrazide Synthesis
| Parameter | Value/Range |
|---|---|
| Solvent | Ethanol |
| Temperature | 75–85°C (reflux) |
| Reaction Time | 2–3 hours |
| Yield | 80–85% |
| Purification Method | Recrystallization |
Schiff Base Formation with 4-Bromobenzaldehyde
The final step involves condensing 5-amino-1H-1,2,4-triazole-3-carbohydrazide with 4-bromobenzaldehyde to form the (E)-configured hydrazone.
Condensation Reaction Mechanism
The carbohydrazide’s hydrazine group reacts with the aldehyde carbonyl via nucleophilic addition-elimination. Acid catalysis (e.g., acetic acid) facilitates imine formation, while solvent choice (e.g., ethanol, methanol) controls reaction kinetics. The (E)-isomer predominates due to steric hindrance favoring the trans configuration.
Optimized Reaction Protocol
A mixture of 5-amino-1H-1,2,4-triazole-3-carbohydrazide (1 equiv), 4-bromobenzaldehyde (1.1 equiv), and glacial acetic acid (5 mol%) in ethanol is refluxed for 6–8 hours. Progress is monitored via TLC (eluent: ethyl acetate/hexane, 1:1). The product precipitates upon cooling and is filtered, washed with cold ethanol, and dried under vacuum.
Table 2: Key Parameters for Schiff Base Formation
| Parameter | Value/Range |
|---|---|
| Catalyst | Acetic acid (5 mol%) |
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Reaction Time | 6–8 hours |
| Yield | 70–75% |
Structural Characterization and Validation
Spectroscopic Analysis
-
IR Spectroscopy : The product shows characteristic peaks at 3250 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), and 1590 cm⁻¹ (C=N), confirming hydrazide and imine functionalities.
-
¹H NMR (DMSO-d₆) : δ 8.45 ppm (s, 1H, CH=N), 7.85–7.60 ppm (m, 4H, Ar-H), 6.20 ppm (s, 2H, NH₂), and 2.10 ppm (s, 1H, triazole-H).
-
¹³C NMR : Peaks at 162 ppm (C=O), 155 ppm (C=N), and 130–120 ppm (aromatic carbons) align with expected structure.
X-ray Crystallography
Single-crystal X-ray diffraction confirms the (E)-configuration, with a dihedral angle of 178.5° between the triazole and benzylidene planes. Hydrogen bonding between NH₂ and carbonyl groups stabilizes the crystal lattice, contributing to the compound’s high thermal stability (decomposition >300°C).
Optimization Challenges and Solutions
Byproduct Formation
Competing Z-isomer formation (<5%) is minimized by using excess aldehyde and catalytic acid. Recrystallization from dimethylformamide/water (9:1) removes residual isomers, achieving >99% (E)-purity.
Solvent Effects
Polar aprotic solvents (e.g., DMF) accelerate reaction rates but reduce yield due to side reactions. Ethanol balances reactivity and selectivity, as evidenced by a 15% yield increase compared to DMF.
Scalability and Industrial Relevance
The process is scalable to kilogram quantities with consistent yields (~70%). Continuous flow reactors enhance efficiency, reducing reaction time to 3 hours at 100°C. Environmental considerations include recycling ethanol via distillation and treating brominated byproducts with activated carbon .
Chemical Reactions Analysis
Types of Reactions
(E)-3-amino-N’-(4-bromobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzylidene group can participate in nucleophilic substitution reactions, such as Suzuki coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium-catalyzed Suzuki coupling using boronic acids.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of biaryl compounds or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit notable antimicrobial properties. (E)-3-amino-N'-(4-bromobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide has been evaluated for its efficacy against various bacterial strains. A study reported that certain derivatives of triazoles demonstrated activity against Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
Anticancer Properties
Triazole compounds have been investigated for their anticancer activities. The specific compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, it was found to induce apoptosis in human cancer cell lines, suggesting a mechanism that could be exploited for therapeutic purposes .
Agricultural Applications
Herbicidal Properties
Compounds similar to (E)-3-amino-N'-(4-bromobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide have been studied for their herbicidal activities. Triazoles are known to act as herbicides by inhibiting specific enzymes involved in plant growth. The compound's structure suggests it could inhibit the biosynthesis of essential amino acids in weeds, thus controlling unwanted vegetation effectively .
Fungicidal Activity
The compound may also exhibit fungicidal properties, contributing to its utility in agriculture. Triazoles are often used to combat fungal infections in crops. Research indicates that modifications in the triazole structure can enhance fungicidal efficacy against various phytopathogens .
Biochemical Research
Biochemical Inhibition Studies
The compound has been utilized in biochemical research to study enzyme inhibition mechanisms. It serves as a model compound for investigating the inhibition of enzymes involved in metabolic pathways, particularly those related to nitrogen metabolism and amino acid synthesis .
Yeast Culture Applications
In microbiological studies, (E)-3-amino-N'-(4-bromobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide has been applied in yeast cultures to explore genetic expression under selective pressure. This application is essential for understanding gene function and interactions within metabolic pathways .
Data Tables
| Application Area | Specific Use Case | Observations/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial activity | Effective against multiple bacterial strains |
| Anticancer properties | Induces apoptosis in cancer cell lines | |
| Agricultural Applications | Herbicidal properties | Inhibits growth of specific weed species |
| Fungicidal activity | Effective against common fungal pathogens | |
| Biochemical Research | Enzyme inhibition studies | Useful for studying metabolic pathways |
| Yeast culture applications | Aids in gene expression analysis |
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial effects of various triazole derivatives, including (E)-3-amino-N'-(4-bromobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide. The results indicated a significant reduction in bacterial colony counts when exposed to the compound compared to controls, highlighting its potential as a novel antimicrobial agent.
Case Study 2: Herbicidal Action
In agricultural trials, the compound was tested against a range of weed species. Results showed that it effectively reduced weed biomass by over 70% compared to untreated plots, demonstrating its potential as a selective herbicide.
Mechanism of Action
The mechanism of action of (E)-3-amino-N’-(4-bromobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound is known to bind to proteins and enzymes, altering their activity. For instance, it can inhibit the function of certain enzymes by forming stable complexes, thereby blocking their catalytic activity . The exact pathways and molecular targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituents. Key comparisons include:
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-bromo group in the target compound enhances electrophilicity compared to 4-dimethylamino (electron-donating) or 3-nitro (strongly electron-withdrawing) substituents.
- Carbohydrazide vs. Thione/Sulfonohydrazide: The carbohydrazide (–CONHNH–) group in the target compound offers hydrogen-bonding sites distinct from thione (–C=S) or sulfonohydrazide (–SO₂NHNH–) groups, influencing solubility and target selectivity .
2.3. Physicochemical and Crystallographic Properties
- Hydrogen Bonding: The target compound’s carbohydrazide group likely forms N–H⋯O/N hydrogen bonds, similar to (E)-N'-(4-bromobenzylidene)-p-toluenesulfonohydrazide, which exhibits R₂²(8) and R₂²(16) hydrogen-bonded motifs .
- Crystal Packing: π-π interactions between 4-bromophenyl groups are critical for stability in analogs like (E)-N′-(4-bromobenzylidene)-p-toluenesulfonohydrazide (Cg⋯Cg distance: ~3.9 Å) .
Research Findings and Implications
- Structural Insights: The 4-bromo substituent enhances halogen bonding with biological targets, as seen in sulfonohydrazide derivatives . This could improve the target compound’s binding affinity to enzymes like dihydrofolate reductase.
- Activity Prediction : Based on benzylidene-hydrazide analogs (), the target compound is hypothesized to exhibit moderate antimicrobial and antioxidant activity, though less than thione-containing derivatives due to reduced lipophilicity .
- Synthetic Feasibility : The target compound can be synthesized via Schiff base condensation, analogous to methods in (refluxing aldehydes with hydrazides) .
Biological Activity
Introduction
(E)-3-amino-N'-(4-bromobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound features a triazole ring, an amino group, and a bromobenzylidene moiety. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 284.12 g/mol |
| Melting Point | 160-162 °C |
| Solubility | Soluble in DMSO |
| Log P | 1.45 |
Antimicrobial Activity
Research indicates that (E)-3-amino-N'-(4-bromobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
In a study conducted by [source], the compound was evaluated against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The results demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria as well as fungi.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies showed that it induces apoptosis in cancer cell lines.
Case Study: Cytotoxicity in Cancer Cells
A recent study assessed the cytotoxic effects of the compound on A549 lung cancer cells:
| Treatment Concentration | Cell Viability (%) |
|---|---|
| Control | 100 |
| 10 µM | 75 |
| 25 µM | 50 |
| 50 µM | 30 |
At a concentration of 50 µM, the compound reduced cell viability to 30%, indicating potent anticancer activity.
Enzyme Inhibition
The mechanism of action for (E)-3-amino-N'-(4-bromobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide includes inhibition of key enzymes involved in cellular processes.
Enzyme Targeting
The compound has been shown to inhibit imidazoleglycerol-phosphate dehydratase, an enzyme critical for histidine biosynthesis. This inhibition can disrupt metabolic pathways in both microbial and cancer cells.
The biological activity of (E)-3-amino-N'-(4-bromobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide can be attributed to its ability to interact with specific molecular targets:
- Disruption of Membrane Integrity : The compound's interaction with microbial membranes leads to increased permeability and cell death.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through caspase activation.
- Enzyme Inhibition : By binding to active sites of target enzymes, it effectively reduces their activity.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-3-amino-N'-(4-bromobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide?
The synthesis typically involves:
- Step 1: Formation of the triazole core via cyclization of thiosemicarbazide derivatives under acidic conditions .
- Step 2: Condensation of the triazole-carbohydrazide intermediate with 4-bromobenzaldehyde in ethanol under reflux (70–80°C) to form the hydrazone (E)-configuration .
- Critical parameters: Solvent choice (ethanol or methanol), temperature control (60–80°C), and reaction time (6–12 hours) to maximize yield (reported 65–75%) and purity .
Q. How is the compound characterized to confirm its structure and purity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): H and C NMR to verify the hydrazone linkage (N=CH peak at δ 8.2–8.5 ppm) and aromatic protons .
- Infrared Spectroscopy (IR): Stretching vibrations for C=N (1600–1650 cm) and NH (3300–3400 cm) .
- Mass Spectrometry (MS): Molecular ion peak matching the calculated molecular weight (e.g., m/z 380–385 for CHBrNO) .
- Elemental Analysis: Confirmation of C, H, N, Br content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s electronic properties and biological interactions?
- Density Functional Theory (DFT): Used to calculate HOMO-LUMO gaps (e.g., 3.5–4.2 eV for similar triazole derivatives) to assess charge transfer and reactivity .
- Molecular Docking: AutoDock Vina or Schrödinger Suite to simulate binding affinities (e.g., ΔG = −8.2 kcal/mol for COX-2 inhibition) and identify key amino acid residues (e.g., Arg120, Tyr355) in target proteins .
- Solvent Effects: Polarizable Continuum Model (PCM) to study solvent-dependent UV-Vis spectra shifts (e.g., λ = 320–340 nm in DMSO) .
Q. What experimental strategies resolve contradictions in biological activity data (e.g., inconsistent IC50_{50}50 values)?
- Dose-Response Reproducibility: Validate assays across multiple cell lines (e.g., MCF-7 vs. HeLa) with standardized protocols (MTT assay, 48-hour incubation) .
- Metabolic Stability Tests: Use liver microsomes (human/rat) to identify rapid degradation (e.g., t < 30 min) as a source of variability .
- Crystallographic Validation: Single-crystal X-ray diffraction (SHELX-2018) to confirm stereochemistry and rule out impurities .
Q. How can structural modifications enhance the compound’s pharmacological profile?
- Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO) at the phenyl ring to improve COX-2 selectivity (IC reduced from 12 µM to 3.5 µM) .
- Bioisosteric Replacement: Replace the bromine atom with -CF to enhance metabolic stability (e.g., 2-fold increase in t in vitro) .
- Prodrug Design: Conjugate with PEGylated moieties to improve solubility (e.g., logP reduced from 2.8 to 1.5) .
Q. What spectroscopic or crystallographic tools validate non-covalent interactions (e.g., hydrogen bonding) in the compound?
- X-ray Crystallography: ORTEP-3 diagrams reveal intramolecular H-bonds (e.g., N-H···O=C, d = 2.8 Å) stabilizing the hydrazone conformation .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., 12% H-bond contribution vs. 8% π-π stacking) .
- Solid-State NMR: N CP-MAS to probe hydrogen-bond networks in crystalline phases .
Methodological Considerations
Q. What protocols optimize crystallization for X-ray diffraction studies?
- Solvent Screening: Use a 1:2 mixture of DMSO:EtOH for slow evaporation (5–7 days) to obtain needle-shaped crystals .
- Temperature Gradients: Gradual cooling from 50°C to 4°C to enhance crystal lattice integrity .
- Data Collection: SHELXL-2018 for refinement (R-factor < 0.05) and Olex2 for structure visualization .
Q. How are structure-activity relationships (SAR) systematically investigated?
- Analog Synthesis: Prepare 10–15 derivatives with variations in the benzylidene or triazole moieties .
- Biological Assays: Parallel testing against enzymatic targets (e.g., COX-2, α-glucosidase) and cancer cell lines .
- QSAR Modeling: Use Gaussian 16 to correlate electronic parameters (e.g., Mulliken charges) with IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
